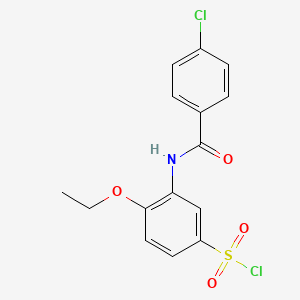![molecular formula C19H20N6O3 B2845302 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole CAS No. 300683-50-5](/img/structure/B2845302.png)
1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazolopyrimidine core linked to a pyrazole ring and a dimethoxyphenyl group
Preparation Methods
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Attachment of the dimethoxyphenyl group: This step involves the alkylation of the pyrazole ring with a 3,4-dimethoxybenzyl halide under basic conditions.
Construction of the triazolopyrimidine core: This can be accomplished by cyclization of an appropriate precursor, such as a 5-amino-1,2,4-triazole, with a suitable electrophile.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or the pyrazole moiety can be replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to a specific molecular target, such as an enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole can be compared with other similar compounds, such as:
Triazolopyrimidines: These compounds share the triazolopyrimidine core and may have similar biological activities or chemical properties.
Pyrazoles: Compounds containing the pyrazole ring can exhibit similar reactivity and applications in various fields.
Dimethoxyphenyl derivatives: These compounds contain the dimethoxyphenyl group and may have similar electronic and steric properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-[1-[(3,4-dimethoxyphenyl)methyl]-4-methylpyrazol-3-yl]oxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-12-9-24(10-14-5-6-15(26-3)16(8-14)27-4)23-18(12)28-17-7-13(2)22-19-20-11-21-25(17)19/h5-9,11H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUQLBFDMGDRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3=NN(C=C3C)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2845219.png)
![tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate](/img/structure/B2845220.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2845222.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2845224.png)
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2845227.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2845228.png)



![3-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)methyl]-3-(oxan-4-yl)urea](/img/structure/B2845234.png)
![N-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2845235.png)
![2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol](/img/structure/B2845236.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea](/img/structure/B2845241.png)
